molecular formula C16H11Cl2FN2O3S3 B6519440 N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide CAS No. 895473-94-6

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide

Cat. No.: B6519440
CAS No.: 895473-94-6
M. Wt: 465.4 g/mol
InChI Key: BFRPOPGSJMCLAP-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted at the 4-position with a 2,5-dichlorothiophene moiety and at the 2-position with a propanamide group bearing a 4-fluorobenzenesulfonyl substituent.

Properties

IUPAC Name

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2FN2O3S3/c17-13-7-11(15(18)26-13)12-8-25-16(20-12)21-14(22)5-6-27(23,24)10-3-1-9(19)2-4-10/h1-4,7-8H,5-6H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRPOPGSJMCLAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2FN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Structure and Substituent Variations

The target compound shares structural motifs with several synthesized analogs, as highlighted below:

Compound Name/ID Core Structure Key Substituents Notable Features
Target Compound Thiazole-propanamide 2,5-Dichlorothiophen-3-yl, 4-fluorobenzenesulfonyl Electron-withdrawing Cl/F groups enhance electrophilicity
Compounds [7–9] () 1,2,4-Triazole-thione 4-X-phenylsulfonyl (X = H, Cl, Br) Tautomerism between thiol/thione forms; νC=S at 1247–1255 cm⁻¹
3a () Thiazole-pyrrolopyridine 5-Fluoro-1-methylindol-3-yl Indole moiety may influence π-π stacking interactions
Compound 29 () Thiazole-dibenzothiadiazocin 4-Fluorophenyl, propanamide Dibenzothiadiazocin group adds rigidity
CAS 477485-24-8 () Thiazole-benzothiazole 2,5-Dichlorothiophen-3-yl, benzothiazole-carboxamide Carboxamide vs. propanamide alters H-bonding capacity

Spectral and Electronic Properties

  • IR Spectroscopy: The target’s sulfonyl group (S=O) is expected to show stretches near 1300–1150 cm⁻¹, comparable to phenylsulfonyl analogs in .
  • NMR :
    • Fluorine atoms in the target and analogs (e.g., 4-fluorophenyl in Compound 29) would produce distinct ¹⁹F NMR shifts, aiding structural confirmation .

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